1,1-Dimethylguanidine

Descripción

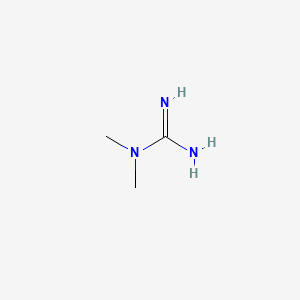

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

1,1-dimethylguanidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9N3/c1-6(2)3(4)5/h1-2H3,(H3,4,5) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWSQBOPZIKWTGO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9N3 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

1186-46-5 (unspecified sulfate), 22583-29-5 (mono-hydrochloride), 598-65-2 (sulfate[2:1]) | |

| Record name | N,N-Dimethylguanidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006145422 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID60878702 | |

| Record name | DIMETHYLGUANIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60878702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

87.12 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3324-71-8, 6145-42-2 | |

| Record name | 1,3-Dimethylguanidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003324718 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N-Dimethylguanidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006145422 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DIMETHYLGUANIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60878702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1,1-Dimethylguanidine: Properties, Structure, and Applications

Introduction: The Significance of the Guanidinyl Moiety in Modern Chemistry

The guanidine functional group, characterized by a central carbon atom bonded to three nitrogen atoms, is a cornerstone in contemporary chemical and pharmaceutical sciences. Its remarkable basicity, stemming from the resonance stabilization of its protonated form, the guanidinium cation, underpins its diverse applications. This unique electronic structure allows for potent interactions with biological macromolecules through hydrogen bonding and electrostatic interactions, making it a "privileged scaffold" in drug design. Among the myriad of guanidine derivatives, 1,1-dimethylguanidine stands out as a versatile building block and a subject of significant research interest. This guide provides an in-depth technical overview of this compound, tailored for researchers, scientists, and drug development professionals. We will explore its core chemical properties, intricate structure, synthesis, reactivity, and pivotal role in the development of novel therapeutics and other industrial applications.

I. Core Chemical and Physical Properties of this compound

This compound is a strongly basic organic compound that is typically encountered as a white to light yellow solid. Its physical and chemical properties are summarized in the table below, providing a foundational understanding of its behavior in various chemical environments.

| Property | Value | Source(s) |

| Molecular Formula | C₃H₉N₃ | |

| Molecular Weight | 87.12 g/mol | |

| Appearance | White to light yellow solid | |

| Melting Point | 105 °C | |

| Boiling Point | 104.7 ± 23.0 °C (Predicted) | |

| Density | 1.05 ± 0.1 g/cm³ (Predicted) | |

| pKa (of conjugate acid) | 14.54 ± 0.70 (Predicted) | |

| Solubility | Highly soluble in water and polar organic solvents like alcohols. |

The high pKa value underscores the exceptional basicity of this compound, a direct consequence of the resonance delocalization of the positive charge in its conjugate acid. This strong basicity is a defining feature that dictates its reactivity and utility in organic synthesis.

II. Elucidating the Structure of this compound

The structure of this compound features a central carbon atom double-bonded to one nitrogen atom and single-bonded to two other nitrogen atoms. One of these single-bonded nitrogen atoms is asymmetrically substituted with two methyl groups.

Caption: 2D structure of this compound.

The planarity of the guanidine core is a subject of interest, with resonance contributing to a significant degree of delocalization of the pi electrons across the C-N bonds. This delocalization is further enhanced upon protonation, leading to a highly symmetrical and stable guanidinium cation.

Spectroscopic Characterization

A thorough understanding of the spectroscopic signature of this compound is paramount for its identification and characterization in reaction mixtures and final products.

-

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to be relatively simple. The six protons of the two equivalent methyl groups would appear as a sharp singlet. The chemical shift of this singlet would be influenced by the solvent and the protonation state of the molecule. The protons on the unsubstituted nitrogen atoms would likely appear as a broad signal due to quadrupole broadening and exchange with the solvent. In D₂O, this signal would disappear due to deuterium exchange.

-

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would exhibit two distinct signals. The carbon atom of the two equivalent methyl groups would appear in the aliphatic region of the spectrum. The central carbon of the guanidine core would appear significantly downfield due to its attachment to three electronegative nitrogen atoms. The precise chemical shifts would be dependent on the solvent and pH.

-

FTIR Spectroscopy: The infrared spectrum of this compound would display characteristic absorption bands for the N-H and C=N stretching vibrations. N-H stretching vibrations typically appear as a series of bands in the high-frequency region of the spectrum, while the C=N stretching vibration is a key indicator of the guanidine group and is expected in the range of 1600-1700 cm⁻¹.

-

Mass Spectrometry: The electron ionization mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern would likely involve the loss of methyl groups and other characteristic cleavages of the guanidine core. Alpha-cleavage, a common fragmentation pathway for amines, would be expected, leading to the loss of a methyl radical.

III. Synthesis and Reactivity

The synthesis of this compound can be achieved through several established methods in organic chemistry. The choice of synthetic route often depends on the availability of starting materials and the desired scale of the reaction.

An In-depth Technical Guide to the Spectroscopic Characterization of 1,1-Dimethylguanidine

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for 1,1-Dimethylguanidine, a compound of significant interest in synthetic chemistry and drug development. We delve into the core analytical techniques—Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—to provide a detailed structural elucidation. This document is intended for researchers, scientists, and professionals in drug development, offering not only spectral data but also the underlying principles, experimental protocols, and data interpretation. Our approach emphasizes the integration of multiple spectroscopic techniques to build a self-validating and authoritative structural confirmation.

Introduction: The Chemical Identity of this compound

This compound (IUPAC name: this compound) is a small organic molecule featuring a central guanidine core substituted with two methyl groups on a single nitrogen atom.[1] Guanidines are highly basic compounds due to the significant resonance stabilization of their conjugate acids, the guanidinium ions. Consequently, this compound is typically supplied and handled as a salt, most commonly the sulfate salt.[2] This is a critical consideration for spectroscopic analysis, as the protonation state profoundly influences the resulting spectra. The data presented and interpreted in this guide primarily pertains to the protonated form, the 1,1-dimethylguanidinium cation, which is the experimentally relevant species under most analytical conditions.

The molecular formula of the free base is C₃H₉N₃ with a molecular weight of 87.12 g/mol .[1] Its structure is foundational to its chemical reactivity and biological activity, making unambiguous spectroscopic characterization an essential first step in any research or development endeavor.[3]

Molecular Structure and Spectroscopic Correlation

A logical starting point for any spectroscopic analysis is a clear representation of the molecular structure. The diagram below illustrates the 1,1-dimethylguanidinium cation, the form most commonly analyzed. The numbering is provided to facilitate the assignment of signals in the subsequent NMR analysis.

Caption: Structure of the 1,1-Dimethylguanidinium cation with atom numbering for NMR assignments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution.[4] It provides detailed information about the chemical environment, connectivity, and number of hydrogen and carbon atoms in a molecule.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is characterized by its simplicity, which directly reflects the symmetry of the molecule. In the protonated state, two main signals are expected: one for the methyl protons and another for the protons attached to the other two nitrogen atoms.

Table 1: ¹H NMR Spectral Data for 1,1-Dimethylguanidinium Ion

| Signal Assignment | Chemical Shift (δ) ppm | Multiplicity | Integration |

| -N(CH₃)₂ | ~2.7 - 2.9 | Singlet (s) | 6H |

| -NH₂ | ~7.0 - 7.5 | Broad Singlet (br s) | 4H |

Note: Chemical shifts are highly dependent on the solvent and concentration. The values provided are typical ranges.

Interpretation and Causality:

-

Methyl Protons (6H): The six protons of the two methyl groups are chemically and magnetically equivalent due to free rotation around the C(2)-N(1) bond. This equivalence results in a single, sharp signal (a singlet) in the spectrum, integrating to six protons.

-

Amine Protons (4H): The four protons on N(3) and N(4) are also equivalent due to resonance delocalization of the positive charge across the C-N₃ framework. These protons are subject to chemical exchange with the solvent and with each other, and they also experience quadrupolar broadening from the ¹⁴N nuclei. This combination of factors leads to a broad singlet that integrates to four protons. The signal's disappearance upon adding a drop of D₂O to the sample confirms its assignment as exchangeable N-H protons.[5]

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound sulfate salt and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) in a clean vial.[6] The choice of solvent is critical; D₂O is excellent for solubility, but the N-H protons will exchange and not be visible. DMSO-d₆ is often preferred as it slows this exchange, allowing for the observation of N-H signals.[7][8]

-

Transfer the solution to a high-quality 5 mm NMR tube.

-

If quantitative analysis is required, a known amount of an internal standard (e.g., TSP for D₂O) should be added.[9]

-

-

Instrument Setup:

-

The experiment should be performed on a spectrometer with a field strength of 400 MHz or higher to ensure adequate signal dispersion.

-

-

Data Acquisition:

-

Acquire a standard 1D proton spectrum using a standard water suppression pulse sequence if using a protic solvent.[10]

-

Key parameters to optimize include the relaxation delay (D1), which should be set to at least 5 times the longest T₁ relaxation time of the protons of interest for accurate integration (typically 2-5 seconds for small molecules).[9]

-

Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

Data Processing:

-

Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID).

-

Calibrate the chemical shift scale to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm) or the internal standard.[7]

-

Integrate all signals to determine the relative ratio of protons.

-

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Given the symmetry of this compound, the spectrum is expected to be very simple.

Table 2: ¹³C NMR Spectral Data for 1,1-Dimethylguanidinium Ion

| Signal Assignment | Chemical Shift (δ) ppm |

| -N(C H₃)₂ | ~39 - 41 |

| -N₂C =N⁺- | ~160 - 170 |

Note: Chemical shifts are referenced from online spectral databases.[11][12]

Interpretation and Causality:

-

Methyl Carbons: The two methyl carbons are equivalent, giving rise to a single signal in the aliphatic region of the spectrum (~40 ppm).[12]

-

Guanidinium Carbon: The central sp²-hybridized carbon (C2) is significantly deshielded due to its attachment to three electronegative nitrogen atoms and its involvement in the delocalized π-system. This results in a signal far downfield, typically in the 160-170 ppm range, which is characteristic of guanidinium and similar functional groups.[12]

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of molecules, providing a "fingerprint" based on the functional groups present. For the 1,1-dimethylguanidinium cation, the key features arise from the N-H and C-N bonds.

Table 3: Key IR Absorption Bands for 1,1-Dimethylguanidinium Sulfate

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |

| ~3100 - 3400 | Strong, Broad | N-H stretching vibrations (from -NH₂) |

| ~1650 - 1680 | Strong | C=N stretching (guanidinium C=N⁺) |

| ~1550 - 1600 | Medium | N-H bending vibrations |

| ~1000 - 1250 | Strong | C-N stretching vibrations |

Note: Data compiled from typical values for amines and guanidinium salts and available library spectra.[11][13]

Interpretation and Causality:

-

N-H Stretching: The most prominent feature is a very broad and strong absorption in the 3100-3400 cm⁻¹ region. This is characteristic of the N-H stretching modes of the protonated amine groups.[14][15] The broadening is due to extensive hydrogen bonding in the solid state (as a salt).

-

C=N Stretching: A strong, sharp peak around 1660 cm⁻¹ is indicative of the C=N double bond stretch of the guanidinium group. The position and intensity are classic indicators of this functional group.

-

N-H Bending: The scissoring or bending vibration of the -NH₂ groups appears in the 1550-1600 cm⁻¹ region.[13]

-

C-N Stretching: Strong absorptions in the fingerprint region (1000-1250 cm⁻¹) correspond to the C-N single bond stretching vibrations.

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR Spectroscopy

ATR-IR is a modern, convenient method that requires minimal sample preparation.

-

Sample Preparation: Place a small amount (a few milligrams) of the solid this compound sulfate salt directly onto the ATR crystal (e.g., diamond or germanium).

-

Instrument Setup:

-

Ensure the ATR crystal is clean by taking a background spectrum of the empty crystal. The result should be a flat line.

-

Lower the press arm to ensure firm contact between the sample and the crystal.

-

-

Data Acquisition:

-

Collect the spectrum over the standard mid-IR range (4000-400 cm⁻¹).

-

Co-add 16 to 32 scans to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The instrument software automatically ratios the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

-

Label the significant peaks with their wavenumbers.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, thereby revealing the molecular weight and offering clues about its structure. For a volatile, small molecule like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is a common technique. The analysis is performed on the neutral free base, not the salt.

Table 4: GC-MS (EI) Data for this compound (Free Base)

| m/z | Proposed Fragment | Identity |

| 87 | [C₃H₉N₃]⁺˙ | Molecular Ion (M⁺˙) |

| 44 | [C₂H₆N]⁺ | [CH₃-N=CH₂]⁺ or [(CH₃)₂N]⁺ |

| 43 | [CH₃N₂]⁺ | [H₂N-C=NH]⁺ |

Note: Fragmentation data is based on NIST library spectra for this compound.[1]

Interpretation and Fragmentation Pathway:

The "Nitrogen Rule" states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight, which holds true for this compound (M⁺˙ at m/z 87).[16]

Caption: Key fragmentation pathways for this compound in EI-MS.

-

Molecular Ion (m/z 87): The peak at m/z 87 corresponds to the intact molecule after losing one electron.[1]

-

Base Peak (m/z 44): The most abundant fragment is typically observed at m/z 44. This stable fragment can be formed by the cleavage of the C(2)-N(1) bond, losing a methylnitrene radical (CH₃N₂˙) to form the dimethyliminium ion or a related stable structure.[1][17]

-

Fragment (m/z 43): Loss of the dimethylamino radical ((CH₃)₂N˙) from the molecular ion results in the fragment at m/z 43, corresponding to the methanimidamide cation.[1]

Integrated Spectroscopic Analysis

No single technique provides a complete structural picture. The true power of spectroscopy lies in the synergistic integration of data from multiple methods.

-

MS establishes the molecular weight of the free base as 87 amu and the molecular formula as C₃H₉N₃, consistent with the Nitrogen Rule.

-

¹H NMR confirms the presence of 6 equivalent methyl protons and 4 exchangeable amine protons, matching the expected 6H:4H ratio.

-

¹³C NMR shows two distinct carbon environments: one for the two equivalent methyl groups and one for the unique, deshielded guanidinium carbon.

-

IR confirms the key functional groups: the N-H bonds of the primary amine groups and the characteristic C=N bond of the guanidinium core, while also indicating strong intermolecular hydrogen bonding.

Together, these pieces of evidence converge to unambiguously confirm the structure of this compound, primarily observed as its protonated guanidinium cation.

Conclusion

The spectroscopic characterization of this compound is straightforward and illustrative of fundamental analytical principles. The molecule's symmetry is clearly reflected in the simplicity of its NMR spectra. IR spectroscopy provides a definitive fingerprint for the protonated guanidinium functional group, and mass spectrometry confirms the molecular weight and reveals predictable fragmentation patterns. This guide provides the foundational data and protocols necessary for researchers to confidently identify and characterize this important chemical building block in their own work.

References

- 1. Dimethylguanidine | C3H9N3 | CID 14461 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1,1-二甲基胍 硫酸盐 97% | Sigma-Aldrich [sigmaaldrich.cn]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. NMR Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 5. 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 8. scs.illinois.edu [scs.illinois.edu]

- 9. mdpi.com [mdpi.com]

- 10. Efficient NMR Screening Approach to Discover Small Molecule Fragments Binding Structured RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 11. N,N-Dimethylguanidine | C6H20N6O4S | CID 69024 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. orgchemboulder.com [orgchemboulder.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. spectroscopyonline.com [spectroscopyonline.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. m.youtube.com [m.youtube.com]

A Technical Guide to the Solubility of 1,1-Dimethylguanidine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist, I've witnessed firsthand the critical role that understanding a compound's solubility plays in the journey from laboratory discovery to impactful application. For 1,1-Dimethylguanidine, a compound of growing interest in organic synthesis and pharmaceutical development, this understanding is paramount. This guide is crafted not as a rigid set of instructions, but as a comprehensive resource to empower researchers with the foundational knowledge and practical insights needed to effectively work with this versatile molecule. We will delve into the theoretical underpinnings of its solubility, provide practical experimental protocols, and present the available data to inform your experimental design and accelerate your research.

Introduction to this compound: A Molecule of Interest

This compound is a substituted guanidine, a class of organic compounds characterized by a central carbon atom bonded to three nitrogen atoms. The presence of two methyl groups on one of the nitrogen atoms significantly influences its physicochemical properties, including its basicity and, most importantly for this guide, its solubility.[1] This compound and its derivatives are utilized in a variety of applications, from organic synthesis to the development of therapeutic agents.[1] A thorough grasp of its behavior in different solvent systems is a cornerstone of its effective application.

Physicochemical Properties of this compound:

| Property | Value | Source |

| Molecular Formula | C₃H₉N₃ | PubChem |

| Molecular Weight | 87.13 g/mol | [1] |

| Appearance | White crystalline powder or colorless solid/liquid | [1] |

| State at Room Temperature | Typically a solid | [1] |

The Theoretical Framework of Solubility

The solubility of a compound is governed by the principle of "like dissolves like," which in chemical terms, relates to the polarity of the solute and the solvent.[2] The solubility of this compound is primarily dictated by its molecular structure, which allows for a range of intermolecular interactions.

The Role of Polarity and Hydrogen Bonding

The guanidinium group in this compound is highly polar and capable of forming strong hydrogen bonds due to the presence of N-H protons and the lone pairs on the nitrogen atoms. This inherent polarity is the primary driver of its solubility in polar solvents.

-

Polar Protic Solvents (e.g., Water, Alcohols): These solvents can act as both hydrogen bond donors and acceptors. This compound is highly soluble in polar solvents like water and alcohols due to its hydrophilic nature.[1] The strong hydrogen bonding between the guanidinium group and the solvent molecules overcomes the crystal lattice energy of the solid, leading to dissolution.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone): These solvents possess polar functional groups but lack acidic protons. While they can act as hydrogen bond acceptors, they cannot donate hydrogen bonds. The solubility of this compound in these solvents is expected to be significant, driven by dipole-dipole interactions and hydrogen bonding with the N-H protons of the guanidine.

-

Non-Polar Solvents (e.g., Hexane, Toluene): These solvents lack significant polarity and cannot participate in hydrogen bonding. Consequently, the solubility of highly polar compounds like this compound in non-polar solvents is generally very low.[3] One supplier of this compound sulfate notes that it is insoluble in organic solvents, which likely refers to non-polar organic solvents.

The Influence of the Methyl Groups

The two methyl groups in this compound introduce a degree of non-polar character to the molecule. While the polar guanidinium group dominates, these methyl groups can influence the solubility profile. It is suggested that the presence of these two methyl groups contributes to its stabilization in solution, making it readily soluble in various polar organic solvents.[1]

Temperature Effects

The solubility of most solid compounds in liquid solvents increases with temperature.[1][2] This is because the dissolution process is often endothermic, meaning it requires an input of energy to break the solute-solute and solvent-solvent interactions to form new solute-solvent interactions. An increase in temperature provides this energy, favoring the dissolution process.

Quantitative Solubility Data: An Illustrative Approach

A 2021 study in the Journal of Molecular Liquids provides detailed solubility data for Guanidine Hydrochloride in eleven different organic solvents at 298.15 K (25 °C). This data is presented below as mole fraction solubility.

Mole Fraction Solubility of Guanidine Hydrochloride in Various Organic Solvents at 298.15 K

| Solvent | Solvent Type | Mole Fraction Solubility (x₁) |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | 0.4017 |

| N,N-Dimethylacetamide (DMAC) | Polar Aprotic | 0.3400 |

| 2-Methoxyethanol | Polar Protic | 0.3330 |

| 2-Ethoxyethanol | Polar Protic | 0.2963 |

| 2-Propoxyethanol | Polar Protic | 0.2158 |

| Methanol | Polar Protic | 0.2017 |

| N-Methylpyrrolidone (NMP) | Polar Aprotic | 0.1704 |

| 2-Butoxyethanol | Polar Protic | 0.1531 |

| Ethanol | Polar Protic | 0.1174 |

| Isopropanol | Polar Protic | 0.08857 |

| n-Propanol | Polar Protic | 0.06604 |

Source: Journal of Molecular Liquids, 2021.

Interpretation and Extrapolation for this compound:

From this data, we can infer several key trends that are likely to be applicable to this compound:

-

High Solubility in Polar Aprotic Solvents: The high solubility of GuHCl in DMF and DMAC suggests that this compound will also be highly soluble in these types of solvents.

-

Good Solubility in Alcohols: The data shows good solubility in methanol and ethanol, which aligns with the qualitative descriptions of this compound being soluble in alcohols.[1] The decreasing solubility with increasing alkyl chain length of the alcohol (methanol > ethanol > propanols) is a common trend and is likely to be observed for this compound as well.

-

Impact of Molecular Structure: The presence of the two methyl groups in this compound may slightly increase its affinity for less polar solvents compared to the unsubstituted guanidine hydrochloride. However, the overall trend of high solubility in polar solvents and low solubility in non-polar solvents will remain.

Experimental Protocol for Solubility Determination

A robust and reproducible experimental protocol is essential for determining the solubility of this compound in your specific solvent systems. The following is a generalized isothermal shake-flask method, which is a reliable and widely used technique.

Materials and Equipment

-

This compound (of known purity)

-

Organic solvents of interest (analytical grade or higher)

-

Analytical balance (readable to at least 0.1 mg)

-

Vials with screw caps and PTFE septa

-

Constant temperature incubator shaker or water bath

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrumentation for quantification (e.g., HPLC-UV, GC-MS, or a validated titration method)

Step-by-Step Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials. The exact amount should be enough to ensure that a solid phase remains after equilibrium is reached.

-

Accurately add a known volume or mass of the desired organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature incubator shaker or water bath set to the desired experimental temperature (e.g., 25 °C, 37 °C).

-

Agitate the vials for a sufficient period to ensure that equilibrium is reached. A period of 24-48 hours is typically recommended, but the optimal time should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

-

Sample Collection and Preparation:

-

Once equilibrium is established, allow the vials to stand undisturbed at the experimental temperature for a short period (e.g., 30 minutes) to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the solution through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid particles. This step is critical to avoid overestimation of the solubility.

-

Accurately weigh the filtered solution.

-

-

Quantification:

-

Dilute the filtered solution with a suitable solvent to a concentration that falls within the linear range of your analytical method.

-

Analyze the concentration of this compound in the diluted solution using a pre-validated analytical method (e.g., HPLC-UV).

-

Construct a calibration curve using standard solutions of this compound of known concentrations.

-

-

Calculation of Solubility:

-

From the concentration of the diluted solution and the dilution factor, calculate the concentration of this compound in the original saturated solution.

-

Express the solubility in the desired units, such as g/100 mL, mg/mL, or mol/L.

-

Visualizing the Factors Influencing Solubility

The interplay of solute and solvent properties determines the extent of solubility. The following diagram illustrates the key molecular interactions at play.

Caption: Key intermolecular forces governing the solubility of this compound.

Conclusion and Future Outlook

This technical guide provides a comprehensive overview of the solubility of this compound in organic solvents, grounded in the principles of physical chemistry and supplemented with practical experimental guidance. While a lack of direct quantitative data necessitates an illustrative approach using a related compound, the theoretical framework and experimental protocols outlined herein equip researchers with the necessary tools to confidently and accurately determine the solubility of this compound in their systems of interest. As the applications of this compound continue to expand, the generation and publication of a comprehensive, quantitative solubility database for this compound in a wide array of organic solvents would be a valuable contribution to the scientific community.

References

An In-depth Technical Guide to 1,1-Dimethylguanidine: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 1,1-Dimethylguanidine, a versatile molecule with significant applications in organic synthesis and potential pharmacological relevance. This document moves beyond a simple recitation of facts to offer in-depth insights into its chemical behavior, practical applications, and biological interactions, grounded in authoritative scientific literature.

Core Compound Identification and Properties

This compound is a substituted guanidine that is commonly handled in the laboratory as a salt, most frequently the sulfate or hydrochloride salt, due to the high basicity of the free form.

This compound (Free Base)

This compound Sulfate

This compound Hydrochloride

-

Molecular Weight: 123.58 g/mol [6]

Table 1: Physicochemical Properties of this compound and its Salts

| Property | This compound (Free Base) | This compound Sulfate | This compound Hydrochloride |

| Physical State | Solid | White crystalline powder | Solid |

| Solubility | Highly soluble in polar solvents | Soluble in water | Soluble in water |

| Storage Temperature | 2-8°C, under inert gas | Room temperature | Room temperature |

Synthesis of this compound Salts

The synthesis of this compound salts is typically achieved through the reaction of a suitable dimethylamine salt with a cyanating agent. A common and effective method involves the reaction of dimethylammonium chloride with dicyandiamide.

Experimental Protocol: Synthesis of this compound Hydrochloride

This protocol is based on the general principles of guanidine synthesis from amines and dicyandiamide.

Materials:

-

Dimethylammonium chloride

-

Dicyandiamide

-

Glycerol (as a high-boiling solvent/heating bath)

-

Ethanol

-

Diethyl ether

Procedure:

-

A mixture of dicyandiamide and a molar excess of dimethylammonium chloride is heated in a glycerol bath.

-

The reaction mixture is maintained at a temperature of approximately 180°C for three hours to ensure the completion of the reaction.

-

After cooling, the product is extracted with hot ethanol.

-

The ethanolic solution is filtered to remove any unreacted starting material or byproducts.

-

The filtrate is concentrated under reduced pressure to yield crude this compound hydrochloride.

-

The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/diethyl ether.

Diagram 1: Proposed Synthesis of this compound Hydrochloride

Caption: Synthetic route to this compound hydrochloride.

Applications in Organic Synthesis

This compound, owing to its strong basicity and nucleophilic character, is a valuable reagent and catalyst in a variety of organic transformations. It is particularly effective in reactions requiring a strong, non-nucleophilic base.

Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration. 1,1,3,3-Tetramethylguanidine (TMG), a related guanidine derivative, has been shown to be an effective catalyst for this reaction, and by extension, this compound can be expected to exhibit similar catalytic activity.

Diagram 2: Knoevenagel Condensation Catalyzed by a Guanidine Base

Caption: Mechanism of guanidine-catalyzed Knoevenagel condensation.

Biginelli Reaction

The Biginelli reaction is a one-pot, three-component synthesis of dihydropyrimidinones from an aldehyde, a β-ketoester, and urea or thiourea. Guanidine and its derivatives can be employed as catalysts in this reaction.

Experimental Protocol: Guanidine-Catalyzed Biginelli Reaction

This is a generalized protocol based on the principles of the Biginelli reaction.

Materials:

-

Aromatic aldehyde (e.g., benzaldehyde)

-

β-ketoester (e.g., ethyl acetoacetate)

-

Urea

-

This compound salt (as catalyst)

-

Ethanol

Procedure:

-

A mixture of the aldehyde (1 mmol), β-ketoester (1 mmol), urea (1.5 mmol), and a catalytic amount of this compound salt (e.g., 10 mol%) in ethanol is stirred at reflux.

-

The reaction progress is monitored by thin-layer chromatography.

-

Upon completion, the reaction mixture is cooled to room temperature, and the precipitated product is collected by filtration.

-

The crude product is washed with cold ethanol and dried to afford the dihydropyrimidinone.

Biological Activity and Pharmacological Potential

Recent research has highlighted the potential of guanidine derivatives as modulators of key biological targets, suggesting a role for this compound in drug discovery.

Inhibition of Nitric Oxide Synthase (NOS) Isoforms

Nitric oxide (NO) is a critical signaling molecule synthesized by three nitric oxide synthase (NOS) isoforms. Studies have shown that this compound exhibits a reversible inhibition pattern against all three NOS isoforms (nNOS, iNOS, and eNOS).[7] Unlike some other guanidine derivatives that cause time- and concentration-dependent inactivation, the inhibition by this compound is not mechanism-based and does not show significant isoform selectivity.[7] This reversible inhibition suggests that this compound could serve as a scaffold for the development of more potent and selective NOS inhibitors.

Diagram 3: Role of NOS in Nitric Oxide Production and Inhibition by this compound

Caption: this compound reversibly inhibits NOS.

Potential as an Arginase Inhibitor

Arginase is an enzyme that competes with NOS for their common substrate, L-arginine. By hydrolyzing L-arginine to ornithine and urea, arginase can limit the production of nitric oxide. The structural similarity of this compound to arginine suggests its potential as an arginase inhibitor. While direct studies on this compound as an arginase inhibitor are not extensively reported in the readily available literature, its guanidino moiety is a key pharmacophore in many known arginase inhibitors. Further investigation into the arginase inhibitory activity of this compound is warranted.

Safety and Handling

This compound sulfate is classified as a warning-level hazard. It is reported to cause skin and serious eye irritation and may cause respiratory irritation.

Precautionary Measures:

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye, and face protection.

-

Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. Wash hands and skin thoroughly after handling.

-

First Aid:

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

In case of skin contact: Wash with plenty of water.

-

If inhaled: Remove person to fresh air and keep comfortable for breathing.

-

Conclusion

This compound is a compound of significant interest to the scientific community, particularly those in organic synthesis and drug development. Its utility as a strong base and catalyst is well-established, with applications in fundamental carbon-carbon bond-forming reactions. Furthermore, its interaction with key enzymes in the nitric oxide pathway suggests a promising starting point for the design of novel therapeutic agents. As with any reactive chemical, appropriate safety precautions must be observed during its handling and use. This guide provides a solid foundation for researchers and professionals to understand and utilize this compound in their work.

References

- 1. 3-(Diaminomethylidene)-1,1-dimethylguanidine;hydron;chloride | C4H12ClN5 | CID 53630812 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Dimethylguanidine | C3H9N3 | CID 14461 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. tnsroindia.org.in [tnsroindia.org.in]

- 4. researchgate.net [researchgate.net]

- 5. zenodo.org [zenodo.org]

- 6. CID 22317501 | C3H9N3O4S-2 | CID 22317501 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Inactivation of nitric oxide synthase isoforms by diaminoguanidine and NG-amino-L-arginine - PubMed [pubmed.ncbi.nlm.nih.gov]

The Diverse Biological Landscape of 1,1-Dimethylguanidine Derivatives: A Technical Guide for Drug Discovery

Foreword: Beyond Metformin - Unveiling the Therapeutic Potential of a Privileged Scaffold

To the dedicated researchers, scientists, and drug development professionals who tirelessly navigate the complex world of medicinal chemistry, this guide offers an in-depth exploration of the 1,1-dimethylguanidine scaffold. While the blockbuster drug metformin has rightfully cemented the importance of this chemical entity in the treatment of type 2 diabetes, its therapeutic potential extends far beyond glycemic control. This document serves as a technical resource, moving beyond a superficial overview to provide a deeper understanding of the diverse biological activities, mechanisms of action, and structure-activity relationships inherent to this compound derivatives. We will delve into their roles as enzyme inhibitors, antimicrobial agents, and anti-inflammatory molecules, providing not just the "what," but the critical "why" and "how" that drives innovation in drug discovery.

I. The this compound Core: A Foundation for Diverse Biological Activity

The this compound moiety, characterized by a guanidine group with two methyl substituents on the same nitrogen atom, possesses a unique combination of structural and electronic features that underpin its versatile biological activities. Its basicity, planarity, and ability to engage in multiple hydrogen bonding interactions allow for effective binding to a variety of biological targets.

A. Physicochemical Properties and Their Biological Implications

The presence of the dimethylated nitrogen atom enhances the lipophilicity of the guanidine headgroup, influencing its solubility and ability to cross biological membranes.[1] This subtle modification distinguishes this compound from its parent compound, guanidine, and contributes to the diverse pharmacological profiles of its derivatives.

II. Antidiabetic Activity: The Metformin Paradigm and Beyond

The most prominent application of a this compound derivative is unquestionably metformin, a cornerstone in the management of type 2 diabetes.[2][3] Its primary mechanism of action involves the activation of AMP-activated protein kinase (AMPK), a crucial regulator of cellular energy homeostasis.[4]

A. Mechanism of Action: AMPK Activation

Metformin's activation of AMPK is a complex process that is not fully elucidated, with several proposed mechanisms. A leading hypothesis suggests that metformin inhibits mitochondrial respiratory chain complex I, leading to a decrease in cellular ATP levels and a corresponding increase in the AMP:ATP ratio.[2] This shift in cellular energy status allosterically activates AMPK.[5][6] Activated AMPK then phosphorylates downstream targets, leading to:

-

Inhibition of hepatic gluconeogenesis: AMPK activation suppresses the expression of key gluconeogenic enzymes.[7]

-

Increased glucose uptake in muscle: AMPK promotes the translocation of GLUT4 glucose transporters to the cell surface.[2]

-

Modulation of lipid metabolism: AMPK activation leads to the inhibition of acetyl-CoA carboxylase (ACC), a rate-limiting enzyme in fatty acid synthesis, and promotes fatty acid oxidation.[6]

dot graph AMPK_Activation_Pathway { layout=dot; rankdir=TB; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

Metformin [label="Metformin", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Mitochondria [label="Mitochondrial\nRespiratory Chain\n(Complex I)", fillcolor="#F1F3F4", fontcolor="#202124"]; ATP_decrease [label="Cellular ATP↓", fillcolor="#EA4335", fontcolor="#FFFFFF"]; AMP_ATP_ratio [label="AMP:ATP Ratio↑", fillcolor="#FBBC05", fontcolor="#202124"]; AMPK [label="AMPK Activation", fillcolor="#34A853", fontcolor="#FFFFFF"]; Gluconeogenesis [label="Hepatic\nGluconeogenesis↓", fillcolor="#F1F3F4", fontcolor="#202124"]; Glucose_Uptake [label="Muscle Glucose\nUptake↑", fillcolor="#F1F3F4", fontcolor="#202124"]; Lipid_Metabolism [label="Modulation of\nLipid Metabolism", fillcolor="#F1F3F4", fontcolor="#202124"];

Metformin -> Mitochondria [label="Inhibits"]; Mitochondria -> ATP_decrease; ATP_decrease -> AMP_ATP_ratio; AMP_ATP_ratio -> AMPK [label="Activates"]; AMPK -> Gluconeogenesis; AMPK -> Glucose_Uptake; AMPK -> Lipid_Metabolism; }

Caption: Metformin's primary mechanism of antidiabetic action.

B. Experimental Protocol: Synthesis of Metformin Hydrochloride

A common laboratory-scale synthesis of metformin hydrochloride involves the reaction of dicyandiamide with dimethylamine hydrochloride.[8]

Materials:

-

Dicyandiamide

-

Dimethylamine hydrochloride

-

Ethanol

-

Microwave reactor

-

Thin Layer Chromatography (TLC) plates

-

Preparative TLC plates

-

Iodine chamber

-

Rotary evaporator

Procedure:

-

Prepare a solution of dicyandiamide (0.42 g) and dimethylamine hydrochloride (0.4 g) in 5 ml of ethanol.

-

Spot the solution onto a TLC plate and subject it to microwave irradiation at 540 W for 5 minutes, with intermittent cooling every 40 seconds.

-

Develop the TLC plate in an appropriate solvent system to confirm the formation of metformin hydrochloride by comparing the Rf value with a standard sample.

-

For preparative scale, apply an array of spots of the reactant solution onto a preparative TLC plate.

-

Irradiate the preparative plate under the same microwave conditions.

-

Visualize the product band using an iodine chamber.

-

Scrape the silica gel corresponding to the product band.

-

Extract the product from the silica gel using ethanol.

-

Evaporate the solvent under reduced pressure using a rotary evaporator to obtain metformin hydrochloride.

C. Experimental Protocol: In Vitro AMPK Activation Assay

The activation of AMPK in response to a this compound derivative can be assessed in primary hepatocytes or cell lines like HepG2.

Materials:

-

Hepatocytes (primary or cell line)

-

Cell culture medium

-

Test compound (this compound derivative)

-

Lysis buffer

-

Protein assay kit (e.g., BCA)

-

Antibodies: anti-phospho-AMPKα (Thr172), anti-total-AMPKα, anti-phospho-ACC (Ser79), anti-total-ACC

-

Western blotting apparatus and reagents

Procedure:

-

Culture hepatocytes to the desired confluency.

-

Treat the cells with various concentrations of the test compound for a specified time.

-

Lyse the cells and determine the protein concentration of the lysates.

-

Perform Western blot analysis using antibodies against the phosphorylated (active) and total forms of AMPK and its downstream target, ACC.

-

Quantify the band intensities to determine the ratio of phosphorylated to total protein, indicating the level of AMPK activation.[5][6]

III. Antimicrobial Activity: A Renewed Frontier

The guanidine group is a key pharmacophore in a number of antimicrobial agents due to its ability to interact with and disrupt microbial cell membranes. This compound derivatives are being explored as novel antimicrobial agents, particularly against drug-resistant pathogens.

A. Mechanism of Action: Membrane Disruption

The cationic nature of the guanidinium headgroup allows these derivatives to interact with the negatively charged components of bacterial cell membranes, such as phospholipids and teichoic acids. This interaction can lead to membrane depolarization, increased permeability, and ultimately, cell lysis.[9]

dot graph Antimicrobial_Mechanism { layout=dot; rankdir=TB; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

Derivative [label="Cationic this compound\nDerivative", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Membrane [label="Negatively Charged\nBacterial Membrane", fillcolor="#F1F3F4", fontcolor="#202124"]; Interaction [label="Electrostatic Interaction", fillcolor="#FBBC05", fontcolor="#202124"]; Disruption [label="Membrane Disruption", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Permeability [label="Increased Permeability", fillcolor="#F1F3F4", fontcolor="#202124"]; Lysis [label="Cell Lysis", fillcolor="#202124", fontcolor="#FFFFFF"];

Derivative -> Interaction; Membrane -> Interaction; Interaction -> Disruption; Disruption -> Permeability; Permeability -> Lysis; }

Caption: Proposed mechanism of antimicrobial action.

B. Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard technique for determining the MIC.[10][11]

Materials:

-

Bacterial strains (e.g., S. aureus, E. coli)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

96-well microtiter plates

-

Test compound (this compound derivative)

-

Bacterial inoculum standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL)

-

Incubator

Procedure:

-

Prepare serial twofold dilutions of the test compound in CAMHB in the wells of a 96-well plate.

-

Add a standardized bacterial inoculum to each well.

-

Include positive (no compound) and negative (no bacteria) controls.

-

Incubate the plates at 37°C for 18-24 hours.

-

The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

IV. Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Emerging evidence suggests that this compound derivatives possess anti-inflammatory properties. This activity may be linked to the modulation of key inflammatory pathways.

A. Mechanism of Action: Inhibition of Pro-inflammatory Mediators

The anti-inflammatory effects of some guanidine-containing compounds have been attributed to the inhibition of pro-inflammatory enzymes like cyclooxygenases (COX) and the suppression of pro-inflammatory cytokine production.[4]

B. Experimental Protocol: In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition)

Lipopolysaccharide (LPS)-stimulated macrophages are a common in vitro model to screen for anti-inflammatory activity by measuring the inhibition of nitric oxide (NO) production.[12]

Materials:

-

Macrophage cell line (e.g., RAW 264.7)

-

Cell culture medium

-

Lipopolysaccharide (LPS)

-

Test compound (this compound derivative)

-

Griess reagent

-

96-well plates

-

Microplate reader

Procedure:

-

Seed macrophage cells in a 96-well plate and allow them to adhere.

-

Pre-treat the cells with various concentrations of the test compound for 1 hour.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production.

-

Collect the cell culture supernatant.

-

Measure the nitrite concentration in the supernatant using the Griess reagent, which correlates with NO production.

-

Calculate the percentage of NO inhibition relative to the LPS-treated control.

V. Structure-Activity Relationships (SAR) and Future Directions

The biological activity of this compound derivatives can be significantly influenced by the nature of the substituents on the guanidine core. Quantitative structure-activity relationship (QSAR) studies aim to correlate the physicochemical properties of these derivatives with their biological activities, providing a rational basis for the design of more potent and selective compounds.[7][13][14]

Key SAR observations for biguanides and related compounds include the importance of lipophilicity for antimicrobial activity.[7] Future research will likely focus on synthesizing and evaluating novel this compound derivatives with diverse substitution patterns to explore their potential as selective enzyme inhibitors, novel antibiotics against resistant strains, and potent anti-inflammatory agents.

VI. Conclusion

The this compound scaffold represents a privileged structure in medicinal chemistry, with a proven track record in the form of metformin and vast untapped potential. By understanding the fundamental principles governing its biological activities and employing robust experimental methodologies, researchers can continue to unlock the therapeutic promise of this versatile chemical entity. This guide provides a foundational framework for such endeavors, encouraging the scientific community to look beyond the established and explore the full spectrum of possibilities offered by this compound derivatives.

References

- 1. CN105968032A - Synthetic method of metformin hydrochloride - Google Patents [patents.google.com]

- 2. Synthesis method of metformin hydrochloride (2017) | Mo Qianqian [scispace.com]

- 3. patents.justia.com [patents.justia.com]

- 4. Frontiers | Metformin: Activation of 5′ AMP-activated protein kinase and its emerging potential beyond anti-hyperglycemic action [frontiersin.org]

- 5. Metformin activates AMP-activated protein kinase in primary human hepatocytes by decreasing cellular energy status - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Role of AMP-activated protein kinase in mechanism of metformin action - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. New Route to Metformin Hydrochloride (N,N-dimethylimidodicarbonimidic diamide hydrochloride) Synthesis [mdpi.com]

- 9. Synthesis and biological evaluation of novel aminoguanidine derivatives as potential antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Antimicrobial Activity of a Cationic Guanidine Compound against Two Pathogenic Oral Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. longdom.org [longdom.org]

- 14. fiveable.me [fiveable.me]

An In-depth Technical Guide to 1,1-Dimethylguanidine: From Discovery to Modern Applications

Abstract

This technical guide provides a comprehensive overview of 1,1-dimethylguanidine, a molecule of significant historical and contemporary interest in chemical synthesis and drug discovery. From its first description in the early 20th century to its modern applications as a versatile reagent and a pharmacologically active compound, this document delves into the core aspects of its chemistry, synthesis, biological activity, and analytical characterization. This guide is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this important guanidine derivative.

Introduction: The Emergence of a Versatile Guanidine

This compound, a substituted guanidine with the chemical formula (CH₃)₂NC(NH)NH₂, has a rich history intertwined with the development of synthetic organic chemistry and pharmacology. First described in 1922 by Emil Werner and James Bell, it emerged from early investigations into the reactivity of cyanamide derivatives. While initially a curiosity of academic research, its unique structural features—a strongly basic guanidinium core with asymmetric N,N-dimethyl substitution—have led to its enduring relevance in various scientific domains.

This guide will explore the journey of this compound, from its initial discovery to its current standing as a valuable tool in the synthesis of complex molecules and as a modulator of biological pathways. We will examine the evolution of its synthesis, its key physicochemical properties, its pharmacological profile, and the analytical techniques employed for its characterization.

Physicochemical Properties of this compound

This compound is typically available as its more stable salt forms, most commonly as the sulfate or hydrochloride salt. The free base is a strong organic base. Key physical and chemical properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₃H₉N₃ | [1][2] |

| Molecular Weight | 87.12 g/mol | [1][2] |

| Appearance | White to off-white crystalline powder (sulfate salt) | [1][3] |

| Melting Point | >300 °C (decomposes) (sulfate salt) | [3][4][5] |

| Solubility | Highly soluble in water; soluble in polar organic solvents like alcohol. Insoluble in nonpolar organic solvents. | [1] |

| pKa | (of the conjugate acid) ~13.5 (estimated for guanidines) | |

| CAS Number | 6145-42-2 (free base), 598-65-2 (sulfate salt) | [4][6] |

Table 1: Physicochemical properties of this compound and its sulfate salt.

The Journey of Synthesis: From Historical Discovery to Modern Methods

The synthesis of this compound has evolved from its initial description to more refined and versatile methods employed today. Understanding this evolution provides valuable insights into the advancements in synthetic organic chemistry.

The Pioneering Synthesis by Werner and Bell (1922)

The first documented synthesis of this compound (referred to as ββ-dimethylguanidine in their publication) was achieved by Emil Werner and James Bell through the reaction of dicyandiamide with dimethylammonium chloride. Their work laid the foundation for the preparation of asymmetrically substituted guanidines.

Reaction Scheme:

Experimental Protocol (Re-interpreted from Werner and Bell, 1922):

-

A mixture of dicyandiamide and two molecular equivalents of dimethylammonium chloride is heated in a suitable vessel.

-

The reaction mixture is heated to a temperature sufficient to induce fusion and reaction, typically around 150-160°C.

-

The reaction is allowed to proceed for several hours.

-

Upon cooling, the solidified product is dissolved in a minimal amount of hot ethanol.

-

The solution is filtered to remove any insoluble by-products.

-

Upon cooling the filtrate, this compound hydrochloride crystallizes out and can be collected by filtration.

This original method, while historically significant, often required high temperatures and could lead to the formation of by-products.

Modern Synthetic Approaches

Contemporary methods for the synthesis of this compound and other guanidines offer improved yields, milder reaction conditions, and greater substrate scope. These methods often employ different guanylating agents.

A Common Modern Synthesis:

A widely used modern approach involves the reaction of a dimethylamine salt with a cyanamide derivative, often in the presence of a suitable solvent. For instance, the reaction of dimethylamine hydrochloride with dicyandiamide in a solvent like toluene or n-butanol with heating provides a straightforward route to this compound hydrochloride.

Experimental Protocol: Synthesis of this compound Hydrochloride

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add equimolar amounts of dimethylamine hydrochloride and 2-cyanoguanidine.

-

Solvent Addition: Add a suitable solvent, such as toluene, to the flask.

-

Reaction: Heat the mixture to reflux with stirring. The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. The product, this compound hydrochloride, will often precipitate out of the solution.

-

Isolation and Purification: Collect the solid product by filtration and wash it with a cold, non-polar solvent (e.g., diethyl ether) to remove any unreacted starting materials or by-products. The product can be further purified by recrystallization from a suitable solvent system, such as ethanol/ether.

Caption: Modern synthesis workflow for this compound hydrochloride.

Biological Activity and Applications in Drug Development

The rigid, basic structure of the guanidinium group in this compound makes it an interesting scaffold for interacting with biological targets. Its primary recognized biological activity is the inhibition of nitric oxide (NO) synthesis.

Inhibition of Nitric Oxide Synthase and Arginase

This compound is recognized as an endogenous inhibitor of nitric oxide (NO) synthesis.[7] It is believed to exert this effect, at least in part, through the inhibition of arginase, the enzyme that competes with nitric oxide synthase (NOS) for their common substrate, L-arginine. By inhibiting arginase, more L-arginine is available for NOS to produce NO. However, direct inhibition of NOS isoforms by guanidine derivatives has also been reported. The cardiovascular effects of this compound have been studied, showing that it can induce dose-dependent increases in mean blood pressure in animal models.[7]

Role in Drug Discovery

The guanidine moiety is a common feature in many biologically active molecules and approved drugs. The ability of this compound to serve as a building block for more complex molecules makes it a valuable tool in medicinal chemistry. Its applications include:

-

Scaffold for Bioactive Molecules: It can be incorporated into larger molecules to introduce a basic, positively charged group that can interact with negatively charged residues in biological targets such as enzymes and receptors.

-

Intermediate in Pharmaceutical Synthesis: this compound is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.[5][10]

Caption: Applications of this compound in research and development.

Analytical Characterization

The robust characterization of this compound is crucial for quality control and research purposes. A combination of spectroscopic and chromatographic techniques is typically employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of this compound is relatively simple. The methyl protons typically appear as a singlet in the range of 2.5-3.0 ppm. The chemical shift can be influenced by the solvent and the salt form. The protons on the unsubstituted nitrogen atoms are often broad and may exchange with solvent protons, making them difficult to observe.

-

¹³C NMR: The carbon NMR spectrum will show a signal for the methyl carbons and a distinct signal for the guanidinium carbon further downfield, typically in the range of 160-170 ppm.[10][11]

Infrared (IR) Spectroscopy

The IR spectrum of this compound salts displays characteristic absorption bands that are indicative of the guanidinium group.

| Wavenumber (cm⁻¹) | Assignment |

| 3400-3100 | N-H stretching vibrations (often broad due to hydrogen bonding) |

| ~1650 | C=N stretching vibration |

| ~1600 | N-H bending vibration |

Table 2: Characteristic IR absorption bands for this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for assessing the purity of this compound and for monitoring reaction progress during its synthesis. A typical method would involve a reversed-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol. Detection is commonly achieved using a UV detector.

Experimental Protocol: HPLC Analysis

-

Sample Preparation: Prepare a standard solution of this compound sulfate in the mobile phase at a known concentration. Prepare the sample to be analyzed by dissolving it in the mobile phase.

-

Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A mixture of aqueous buffer (e.g., 20 mM phosphate buffer, pH 3.0) and acetonitrile. The gradient or isocratic conditions will depend on the specific separation required.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 210 nm.

-

Injection Volume: 10 µL.

-

-

Analysis: Inject the standard and sample solutions and compare the retention times and peak areas to determine the purity of the sample.

Safety and Handling

As with all chemicals, proper safety precautions must be observed when handling this compound and its salts.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.[3][12][13]

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.[12][13] Avoid contact with skin and eyes.[12]

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[14][15]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.[12]

Conclusion

From its humble beginnings in a 1922 publication, this compound has proven to be a molecule of lasting importance. Its straightforward synthesis, coupled with its potent basicity and biological activity, has secured its place in the toolbox of synthetic chemists and pharmacologists. As research into the therapeutic potential of modulating nitric oxide pathways and the demand for novel molecular scaffolds continues, it is likely that the story of this compound is far from over. This guide has aimed to provide a thorough technical overview to aid researchers in their exploration and application of this versatile compound.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. Guanidine, N,N-dimethyl- [webbook.nist.gov]

- 3. myuchem.com [myuchem.com]

- 4. This compound 97 598-65-2 [sigmaaldrich.com]

- 5. chemimpex.com [chemimpex.com]

- 6. N,N-Dimethylguanidine | C6H20N6O4S | CID 69024 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Arginase inhibitor 1 | TargetMol [targetmol.com]

- 10. researchgate.net [researchgate.net]

- 11. This compound SULFATE(598-65-2) 13C NMR spectrum [chemicalbook.com]

- 12. chemicalbook.com [chemicalbook.com]

- 13. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 14. This compound [myskinrecipes.com]

- 15. chemscene.com [chemscene.com]

The Versatile Role of 1,1-Dimethylguanidine in Advanced Materials Science: A Technical Guide

Abstract

1,1-Dimethylguanidine, a structurally simple yet functionally rich organic compound, is emerging as a molecule of significant interest in the field of materials science. Its unique combination of high basicity, nucleophilicity, and the ability to form stable cationic species (the 1,1-dimethylguanidinium ion) makes it a versatile building block, catalyst, and functional additive. This technical guide provides an in-depth exploration of the current and potential applications of this compound in the design and synthesis of advanced materials, including high-performance polymers, ionic liquids, and as a curing agent for thermosetting resins. We will delve into the underlying chemical principles, provide exemplary experimental protocols, and discuss the structure-property relationships of the resulting materials, offering a comprehensive resource for researchers and professionals in materials science and drug development.

Introduction: Unveiling the Potential of a Multifaceted Molecule

Guanidine and its derivatives have long been recognized for their diverse roles in biological systems and organic synthesis.[1] The guanidinium cation, characterized by its delocalized positive charge across one carbon and three nitrogen atoms, imparts unique properties to molecules and materials that incorporate this moiety. This compound, with its two methyl groups on one of the terminal nitrogen atoms, presents a fascinating case for materials science applications.[2] Its structure allows for enhanced reactivity and solubility in various organic solvents, making it a valuable component in a multitude of synthetic processes.[2][3]

This guide will navigate the landscape of this compound's applications in materials science, focusing on three key areas: its role as a monomer or functionalizing agent in polymer synthesis, its utility as a precursor for novel ionic liquids, and its function as a potent catalyst and curing agent.

This compound in Polymer Science: From Functional Monomers to High-Performance Materials

The incorporation of the guanidinium group into polymer structures can impart a range of desirable properties, including antimicrobial activity, enhanced thermal stability, and specific binding capabilities.[4] While direct polymerization of this compound as a primary monomer is not extensively documented, its derivatives and the broader class of guanidinium-functionalized polymers offer significant insights into its potential.

Synthesis of Guanidinium-Functionalized Polymers

A common and effective strategy for incorporating guanidinium functionality into polymers is through post-polymerization modification. This approach allows for the synthesis of a well-defined polymer backbone with subsequent introduction of the guanidinium group.

Experimental Protocol: Post-Polymerization Guanidinylation of an Amine-Containing Polymer

This protocol describes a general method for the guanidinylation of a polymer containing primary or secondary amine side chains using a suitable guanylating agent.

Materials:

-

Amine-functionalized polymer (e.g., poly(allylamine) or a custom synthesized polymer)

-

1,3-Bis(tert-butoxycarbonyl)-2-methyl-2-thiopseudourea (Guanylating Agent)

-

Solvent (e.g., Dichloromethane (DCM) or Dimethylformamide (DMF))

-

Trifluoroacetic acid (TFA) for deprotection

-

Diethyl ether

Procedure:

-

Guanidinylation: Dissolve the amine-functionalized polymer in the chosen solvent. To this solution, add an equimolar amount of 1,3-Bis(tert-butoxycarbonyl)-2-methyl-2-thiopseudourea. Stir the reaction mixture at room temperature overnight. The reaction proceeds with the elimination of methanethiol.[5]

-

Purification: Precipitate the Boc-protected guanidinium-functionalized polymer by adding the reaction mixture to a non-solvent like diethyl ether. Filter and dry the polymer.

-

Deprotection: Dissolve the purified polymer in DCM and add an excess of TFA. Stir the solution at room temperature for 4-6 hours to remove the Boc protecting groups.[5]

-

Final Product Isolation: Precipitate the final guanidinium-functionalized polymer by adding the solution to cold diethyl ether. Filter, wash with diethyl ether, and dry under vacuum.

Causality Behind Experimental Choices:

-

The use of a Boc-protected guanylating agent ensures a clean reaction and prevents side reactions.

-

TFA is a strong acid that effectively cleaves the Boc protecting groups without degrading the polymer backbone.

-

Precipitation is a straightforward method for purifying the polymer at each stage.

Data Presentation: Characterization of Guanidinium-Functionalized Polymers

| Technique | Expected Observations |

| ¹H NMR | Appearance of new signals corresponding to the guanidinium protons and disappearance of the Boc-protons after deprotection. |

| FT-IR | Appearance of a strong absorption band around 1650 cm⁻¹ corresponding to the C=N stretching of the guanidinium group. |

| SEC/GPC | To determine the molecular weight and polydispersity index (PDI) of the polymer before and after modification. |

Visualization: Workflow for Post-Polymerization Guanidinylation

Caption: General workflow for the synthesis of guanidinium-functionalized polymers.

This compound as a Catalyst in Polymerization

The strong basicity of guanidines makes them excellent candidates as catalysts for various polymerization reactions, particularly ring-opening polymerization (ROP).[3] While specific examples using this compound are sparse, the catalytic activity of structurally similar guanidines like 1,1,3,3-tetramethylguanidine (TMG) provides a strong indication of its potential. TMG has been shown to be an effective catalyst for the ROP of N-thiocarboxyanhydrides to produce polysarcosine.[6]

Logical Relationship: Guanidine-Catalyzed Ring-Opening Polymerization

Caption: Simplified mechanism of guanidine-catalyzed ring-opening polymerization.

Guanidinium-Based Ionic Liquids: A New Frontier in Materials Chemistry

Ionic liquids (ILs), salts with melting points below 100 °C, have garnered significant attention as "green" solvents and electrolytes due to their negligible vapor pressure, high thermal stability, and tunable properties.[7][8] Guanidinium-based ILs are a promising subclass, and this compound can serve as a precursor for their synthesis.

Synthesis of 1,1-Dimethylguanidinium-Based Ionic Liquids

The synthesis of guanidinium ILs typically involves a neutralization reaction between the guanidine base and a suitable acid.

Experimental Protocol: Synthesis of a 1,1-Dimethylguanidinium-Based Ionic Liquid

This protocol outlines the synthesis of 1,1-dimethylguanidinium trifluoroacetate.

Materials:

-

This compound

-

Trifluoroacetic acid (TFA)

-

Diethyl ether

-

Anhydrous magnesium sulfate

Procedure:

-

Neutralization: In a round-bottom flask, dissolve this compound in a minimal amount of a suitable solvent like ethanol. Cool the solution in an ice bath.

-

Acid Addition: Slowly add an equimolar amount of trifluoroacetic acid dropwise to the cooled guanidine solution with constant stirring. The reaction is exothermic.

-

Solvent Removal: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional hour. Remove the solvent under reduced pressure.

-

Purification: Wash the resulting ionic liquid with diethyl ether to remove any unreacted starting materials. Dry the ionic liquid under high vacuum to remove any residual solvent and moisture.

Trustworthiness of the Protocol: This is a standard acid-base neutralization reaction, which is generally high-yielding and produces the desired salt with high purity after simple purification steps. The progress of the reaction can be monitored by the disappearance of the starting materials using techniques like TLC or NMR.

Data Presentation: Physicochemical Properties of Guanidinium Ionic Liquids

| Property | Typical Range/Characteristics |

| Melting Point | < 100 °C (often room temperature) |

| Thermal Stability (Tdec) | Generally > 200 °C |

| Viscosity | Highly dependent on cation/anion combination |

| Ionic Conductivity | Moderate to high |

| Solubility | Tunable based on the anion |

This compound Derivatives as Curing Agents for Epoxy Resins

A significant and practical application of this compound derivatives lies in their use as accelerators for the curing of epoxy resins.[2][5] Epoxy resins are a critical class of thermosetting polymers used in adhesives, coatings, and composites. The curing process, which involves the cross-linking of the epoxy prepolymer, can be accelerated by the addition of a catalyst.

Mechanism of Guanidine-Accelerated Epoxy Curing

Guanidine derivatives, owing to their strong basicity, can catalyze the ring-opening of the epoxide ring, initiating the polymerization and cross-linking process. The mechanism typically involves the deprotonation of a co-curing agent (like an amine or a phenol) or direct interaction with the epoxy group.

Logical Relationship: Epoxy Curing Accelerated by Guanidine Derivatives

Caption: Role of guanidine derivatives as accelerators in epoxy resin curing.

Application in Cold-Curing Epoxy Systems